

# Physicochemical Properties of Phenyl Tribromomethyl Sulfone: A Technical Guide

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## Compound of Interest

Compound Name: Tribromomethylphenylsulfone

Cat. No.: B101507

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## Introduction

Phenyl tribromomethyl sulfone (CAS No. 17025-47-7) is a halogenated organosulfur compound that has garnered interest in synthetic chemistry, particularly as a precursor in the development of novel pesticides and potentially as a building block in pharmaceutical synthesis.<sup>[1]</sup> The presence of the tribromomethylsulfonyl group imparts unique reactivity and properties to the molecule, making it a valuable intermediate for introducing the CBr<sub>3</sub> group and for subsequent functionalization of the aromatic ring. This guide provides an in-depth overview of its physicochemical properties, spectral data, and key experimental protocols related to its synthesis and derivatization.

## Core Physicochemical Properties

Phenyl tribromomethyl sulfone is a white to off-white crystalline solid at room temperature.<sup>[2][3]</sup> It is stable under standard conditions and soluble in solvents like acetone. Its core properties are summarized in the table below.

Property	Value	Source
CAS Number	17025-47-7	[2]
Molecular Formula	C <sub>7</sub> H <sub>5</sub> Br <sub>3</sub> O <sub>2</sub> S	[4]
Molecular Weight	392.89 g/mol	[4]
IUPAC Name	tribromomethylsulfonylbenzene	[1]
Appearance	White to off-white crystalline powder	[2][3]
Melting Point	145-147 °C	[2]
Boiling Point	373.8 ± 42.0 °C (Predicted)	
Density	2.300 ± 0.06 g/cm <sup>3</sup> (Predicted)	[2]
Solubility	Soluble in Acetone	
InChI	InChI=1S/C7H5Br3O2S/c8-7(9,10)13(11,12)6-4-2-1-3-5-6/h1-5H	[1]
SMILES	C1=CC=C(C=C1)S(=O)(=O)C(Br)(Br)Br	[1]

## Chemical Structure

The structure of Phenyl tribromomethyl sulfone consists of a phenyl ring bonded to a sulfonyl group (SO<sub>2</sub>), which is in turn attached to a tribromomethyl group (CBr<sub>3</sub>).

Caption: Chemical structure of Phenyl tribromomethyl sulfone.

## Spectroscopic Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Type	Solvent	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment
$^1\text{H}$ NMR	$\text{CDCl}_3$	~8.2	multiplet	2H, Phenyl-H (ortho to $\text{SO}_2$ )
~7.6	multiplet	3H, Phenyl-H (meta, para to $\text{SO}_2$ )		
$^{13}\text{C}$ NMR	$\text{CDCl}_3$	~139 (Predicted)	singlet	C (ipso, attached to $\text{SO}_2$ )
~134 (Predicted)	doublet	C (para)		
~129 (Predicted)	doublet	C (meta)		
~128 (Predicted)	doublet	C (ortho)		
Not observed	-	$\text{CBr}_3$ (quaternary carbon signal often weak)		

Note:  $^1\text{H}$  NMR chemical shifts are based on data from a derivative adduct and are indicative of the expected regions.<sup>[5]</sup>  $^{13}\text{C}$  NMR shifts are predicted based on analogous phenyl sulfone structures.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~1580	medium	Phenyl C=C stretch
~1320	strong	$\text{SO}_2$ asymmetric stretch
~1150	strong	$\text{SO}_2$ symmetric stretch

Source:<sup>[5]</sup>

## Mass Spectrometry (MS)

The electron ionization mass spectrum of Phenyl tribromomethyl sulfone shows fragmentation characteristic of aromatic sulfones.

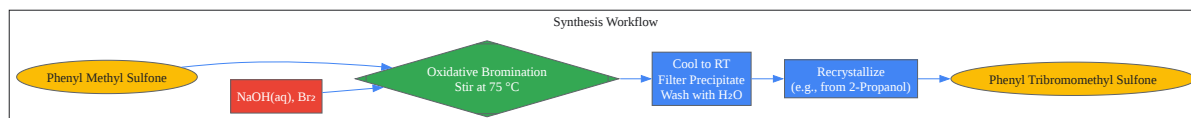
m/z	Putative Fragment
392	[M] <sup>+</sup> (Molecular Ion)
141	[C <sub>6</sub> H <sub>5</sub> SO <sub>2</sub> ] <sup>+</sup>
125	[C <sub>6</sub> H <sub>5</sub> SO] <sup>+</sup>
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Base Peak)

Source:[1]

## Experimental Protocols

### Synthesis of Phenyl Tribromomethyl Sulfone

Several synthetic routes have been reported, often starting from thiophenol or a substituted derivative.[1] A common approach involves the S-methylation of a thiophenol, followed by oxidation to the sulfone, and subsequent bromination of the methyl group. An alternative and more direct method is the oxidative bromination of phenyl methyl sulfone.



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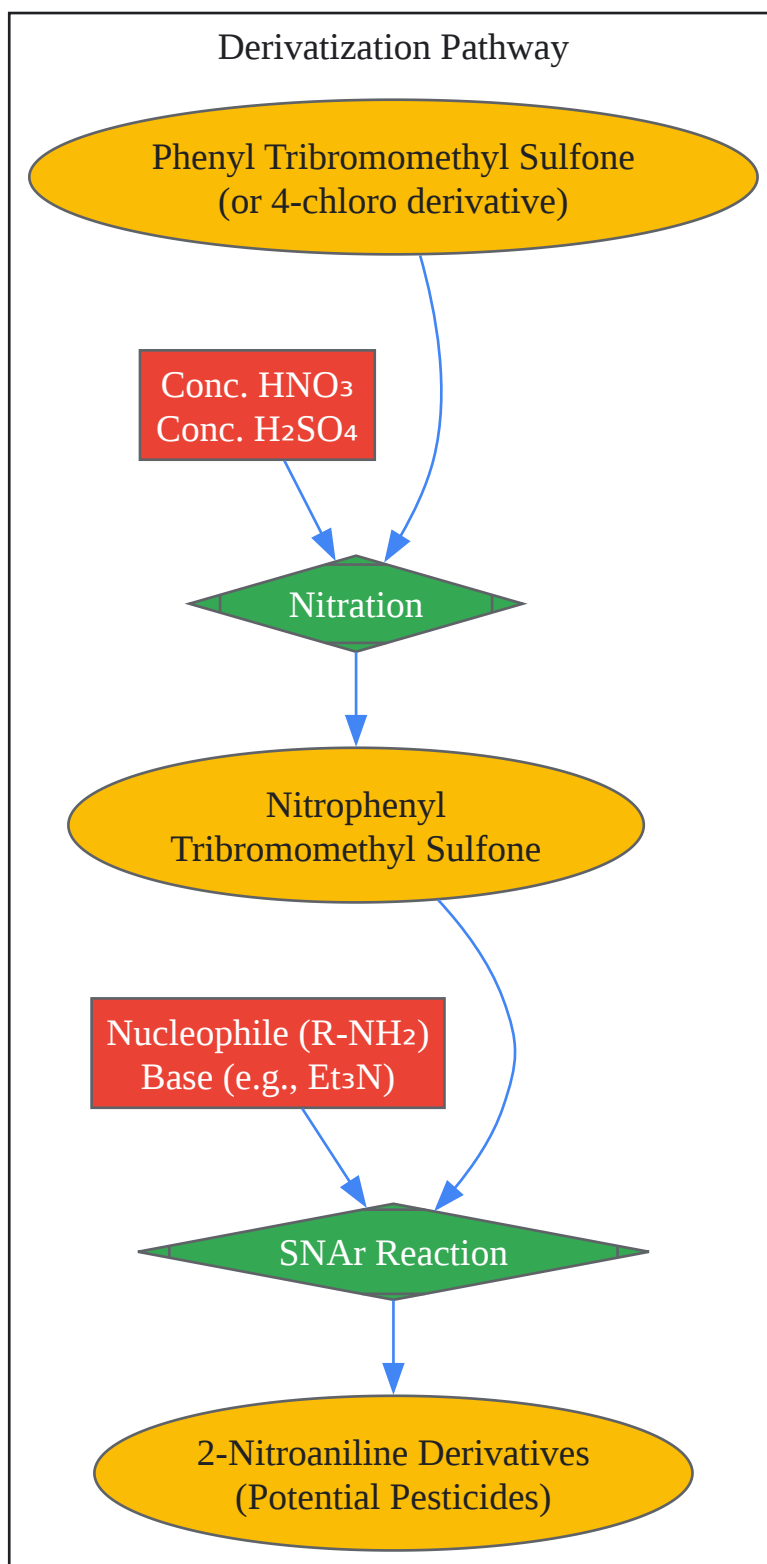
Caption: General workflow for the synthesis of Phenyl tribromomethyl sulfone.

Detailed Protocol: Oxidative Bromination of Phenyl Methyl Sulfone

- **Preparation of Brominating Agent:** In a suitable reaction vessel, cool an aqueous solution of sodium hydroxide (e.g., 15% w/w) to approximately 5 °C using an ice bath.
- **Addition of Bromine:** Slowly add liquid bromine (approx. 3 equivalents relative to the starting sulfone) to the cold NaOH solution while maintaining the temperature below 10 °C. This in situ preparation generates sodium hypobromite.
- **Reaction Initiation:** To the freshly prepared cold sodium hypobromite solution, add phenyl methyl sulfone (1 equivalent) all at once.
- **Reaction Conditions:** Heat the reaction mixture to 75 °C and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. The solid product will precipitate out of the solution.
- **Isolation:** Collect the precipitate by filtration. Wash the solid thoroughly with water to remove any inorganic salts.
- **Purification:** Dry the crude product in air. For further purification, recrystallize the solid from a suitable solvent, such as 2-propanol, to yield the final Phenyl tribromomethyl sulfone as a crystalline solid.

## Derivatization for Pesticidal Applications

Phenyl tribromomethyl sulfone serves as a key intermediate for synthesizing potential pesticides. A common strategy involves the nitration of the phenyl ring, followed by a nucleophilic aromatic substitution (S<sub>N</sub>Ar) reaction.



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Caption: Reaction pathway for synthesis of pesticidal derivatives.

## Detailed Protocol: Nitration of 4-Chlorophenyl Tribromomethyl Sulfone

This protocol is for a chloro-substituted analog but demonstrates the general procedure.

- **Dissolution:** Dissolve 4-chlorophenyl tribromomethyl sulfone in concentrated sulfuric acid in a reaction flask.
- **Addition of Nitrating Agent:** Heat the mixture to approximately 60 °C. Slowly add concentrated nitric acid dropwise, ensuring the reaction temperature does not exceed 70-80 °C.
- **Reaction Conditions:** Stir the mixture at 80 °C for approximately 2 hours.
- **Work-up:** After cooling, pour the reaction mixture onto crushed ice. The nitrated product will precipitate.
- **Isolation and Purification:** Filter the precipitate, wash with water, and dry. The crude product can be recrystallized from 2-propanol.

## Safety and Handling

Phenyl tribromomethyl sulfone is irritating to the eyes, respiratory system, and skin.<sup>[2]</sup>

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.<sup>[2]</sup>

## Conclusion

Phenyl tribromomethyl sulfone is a versatile synthetic intermediate with well-defined physicochemical properties. The protocols for its synthesis and derivatization are robust, allowing for the creation of a variety of functionalized molecules. Its primary application in the literature points towards the development of novel agrochemicals, a field where the unique electronic and steric properties of the tribromomethylsulfonyl group can be exploited to generate biologically active compounds. The data and protocols presented in this guide serve as a comprehensive resource for researchers working with this compound.

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